molecular formula C19H24FN3O7S B1391524 Levofloxacin mesylate CAS No. 226578-51-4

Levofloxacin mesylate

カタログ番号: B1391524
CAS番号: 226578-51-4
分子量: 457.5 g/mol
InChIキー: ZSPLOATUDIRNAS-PPHPATTJSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Levofloxacin mesylate is a fluoroquinolone antibiotic used to treat a variety of bacterial infections. It is the mesylate salt form of levofloxacin, which is the S-(-) enantiomer of ofloxacin. This compound is known for its broad-spectrum antibacterial activity, making it effective against both gram-positive and gram-negative bacteria .

作用機序

Target of Action

Levofloxacin mesylate, a fluoroquinolone antibiotic, primarily targets two key bacterial enzymes: DNA gyrase and topoisomerase IV . These enzymes are type II topoisomerases, each having unique functions within the bacterial cell .

Mode of Action

This compound exerts its antimicrobial activity by inhibiting these targets. The interaction of this compound with DNA gyrase and topoisomerase IV results in the prevention of bacterial DNA replication and transcription, leading to bacterial cell death .

Biochemical Pathways

This compound affects the biochemical pathways related to DNA replication and transcription in bacteria. By inhibiting DNA gyrase and topoisomerase IV, this compound prevents the relaxation of supercoiled DNA and promotes the breakage of DNA strands . This disruption in the DNA replication and transcription pathways leads to the death of the bacterial cell .

Pharmacokinetics

This compound exhibits good pharmacokinetic properties. It is rapidly and completely absorbed, and its oral tablet and solution formulations are bioequivalent . This compound is widely distributed in the body, including in the skin tissue, prostate, and lung tissue . It undergoes minimal metabolism in the liver and is primarily excreted as unchanged drug in the urine . These properties contribute to the high bioavailability of this compound.

Result of Action

The molecular and cellular effects of this compound’s action include the disruption of bacterial DNA replication and transcription processes, leading to bacterial cell death . This results in the effective treatment of infections caused by susceptible bacteria, including those of the upper respiratory tract, skin and skin structures, urinary tract, and prostate .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of competing species in the aqueous phase can hamper the uptake of this compound . Additionally, the degradation of this compound in aqueous solution can be influenced by advanced oxidation processes . Understanding these environmental influences is crucial for optimizing the use of this compound in different settings.

生化学分析

Biochemical Properties

Levofloxacin mesylate plays a crucial role in biochemical reactions by targeting bacterial enzymes. It primarily interacts with DNA gyrase and topoisomerase IV. DNA gyrase introduces negative supercoils into DNA, which is essential for DNA replication and transcription. Topoisomerase IV is involved in the separation of replicated chromosomal DNA into daughter cells during cell division. By inhibiting these enzymes, this compound prevents bacterial DNA replication and transcription, leading to cell death. Additionally, this compound has been shown to interact with other biomolecules such as proteins involved in bacterial cell wall synthesis, further contributing to its antibacterial effects .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In bacterial cells, it disrupts DNA replication and transcription, leading to cell death. This disruption also affects cell signaling pathways, gene expression, and cellular metabolism. In mammalian cells, this compound can induce oxidative stress and apoptosis at high concentrations. It has been observed to influence cell signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which are involved in inflammation and immune responses .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to bacterial DNA gyrase and topoisomerase IV. By forming a stable complex with these enzymes, this compound inhibits their activity, preventing the supercoiling and separation of bacterial DNA. This inhibition leads to the accumulation of double-stranded DNA breaks, ultimately resulting in bacterial cell death. Additionally, this compound has been shown to inhibit the activity of other enzymes involved in bacterial cell wall synthesis, further enhancing its antibacterial effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but it can degrade when exposed to light and high temperatures. Long-term studies have shown that this compound maintains its antibacterial activity for extended periods, although its potency may decrease slightly over time. In in vitro studies, the compound has been shown to induce bacterial cell death within hours of exposure, with the effects persisting for several days .

準備方法

Synthetic Routes and Reaction Conditions

Levofloxacin mesylate is synthesized through a multi-step chemical process. The synthesis begins with the preparation of the key intermediate, levofloxacin, which involves the cyclization of a quinolone derivative. The final step involves the reaction of levofloxacin with methanesulfonic acid to form this compound .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to monitor the purity and stability of the final product .

化学反応の分析

Types of Reactions

Levofloxacin mesylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of levofloxacin, which can have different pharmacological properties and applications .

科学的研究の応用

Clinical Applications

Levofloxacin mesylate is indicated for a wide range of infections, including:

  • Respiratory Tract Infections : Effective against pneumonia (both community-acquired and nosocomial), acute bacterial sinusitis, and chronic bronchitis exacerbations.
  • Urinary Tract Infections (UTIs) : Used for both complicated and uncomplicated UTIs, including acute pyelonephritis.
  • Skin and Skin Structure Infections : Treats various skin infections caused by susceptible bacteria.
  • Prostatitis : Chronic bacterial prostatitis can be effectively managed with levofloxacin.
  • Anthrax and Plague : It is used as a post-exposure prophylaxis for inhalational anthrax and treatment for plague .

Table of Indications

ConditionSpecific Use CaseEvidence Level
PneumoniaCommunity-acquired, nosocomialHigh
Urinary Tract InfectionsComplicated, uncomplicatedHigh
Skin InfectionsComplicated skin structure infectionsModerate
Chronic Bacterial ProstatitisEffective managementHigh
AnthraxPost-exposure prophylaxisHigh
PlagueTreatmentModerate

Case Studies

  • Multidrug-Resistant Tuberculosis (MDR-TB) :
    A recent study demonstrated that levofloxacin significantly reduced the risk of MDR-TB by 45% in treated adults and adolescents. This highlights its potential as a second-line agent in tuberculosis treatment regimens .
  • Inhalational Anthrax :
    Levofloxacin has been suggested as an alternative to ciprofloxacin for inhalational anthrax treatment when logistical issues arise. Its efficacy in this context has been supported by guidelines from health authorities .
  • Chronic Bacterial Prostatitis :
    A clinical trial showed that levofloxacin was effective in treating chronic bacterial prostatitis, with patients reporting significant symptom relief and improvement in quality of life measures .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties, including good oral bioavailability (approximately 99%) and extensive tissue penetration. It reaches therapeutic concentrations in various body fluids, including urine and prostatic tissue, making it suitable for treating urinary and prostate infections .

Safety Profile

While generally well-tolerated, levofloxacin can cause side effects such as gastrointestinal disturbances, central nervous system effects (e.g., dizziness), and potential tendon damage. Caution is advised in patients with a history of tendon disorders or those concurrently using corticosteroids .

類似化合物との比較

Similar Compounds

  • Moxifloxacin
  • Gatifloxacin
  • Gemifloxacin
  • Ciprofloxacin

Comparison

Levofloxacin mesylate is unique among fluoroquinolones due to its high potency and broad-spectrum activity. It has a higher affinity for bacterial DNA gyrase and topoisomerase IV compared to other fluoroquinolones, making it more effective against resistant bacterial strains. Additionally, this compound has a favorable pharmacokinetic profile, with good oral bioavailability and tissue penetration .

This compound stands out for its efficacy in treating a wide range of infections, making it a valuable antibiotic in both clinical and research settings.

生物活性

Levofloxacin mesylate is a fluoroquinolone antibiotic that exhibits broad-spectrum antibacterial activity. It is primarily used to treat infections caused by various gram-positive and gram-negative bacteria. This article delves into the biological activity of this compound, highlighting its pharmacodynamics, efficacy in different models, and safety profile based on diverse research findings.

Levofloxacin acts by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA synthesis, ultimately resulting in cell death. The compound is effective against a range of pathogens, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.

1. In Vitro Studies

Levofloxacin has demonstrated significant antibacterial activity in various in vitro studies. The minimum inhibitory concentrations (MICs) and minimum bactericidal concentrations (MBCs) for common pathogens are as follows:

PathogenMIC (µg/ml)MBC (µg/ml)
Staphylococcus aureus0.120.25
Escherichia coli0.51
Pseudomonas aeruginosa24

These values indicate that levofloxacin is generally more potent than traditional antibiotics like vancomycin against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

2. Animal Models

In a guinea pig model, levofloxacin was administered intraperitoneally at a dose of 50 mg/kg three hours before a bacterial challenge with MRSA. It was found to be more effective than vancomycin in preventing infections in tissue cages infected with high inocula of MRSA .

In another study involving rats with chronic tissue cage infections, levofloxacin treatment resulted in significant reductions in bacterial counts compared to control groups, demonstrating its efficacy in treating established infections .

Case Studies and Clinical Findings

A retrospective study evaluated the use of levofloxacin in pediatric patients with serious infections caused by multidrug-resistant bacteria. The study reported an etiological conversion rate of 44.44% for Stenotrophomonas maltophilia, indicating its potential effectiveness against challenging pathogens despite not being the first-line treatment recommended by clinical guidelines .

Safety Profile and Toxicity

This compound has been associated with a favorable safety profile; however, some studies have indicated potential hepatotoxicity when compared to other fluoroquinolones like trovafloxacin. In liver models treated with levofloxacin, no significant alterations in cellular integrity or markers of liver injury were observed, contrasting sharply with the effects seen with trovafloxacin .

The following table summarizes key safety findings from relevant studies:

Study FocusLevofloxacin EffectsTrovafloxacin Effects
Liver toxicityNo significant changes in cell viabilitySignificant increase in LDH and ALT levels
Cytokine profileSlight increase in TNF-α at high dosesMarked alterations observed

特性

IUPAC Name

(2S)-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O4.CH4O3S/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21;1-5(2,3)4/h7-8,10H,3-6,9H2,1-2H3,(H,24,25);1H3,(H,2,3,4)/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSPLOATUDIRNAS-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FN3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70673048
Record name (3S)-9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid--methanesulfonic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

457.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

226578-51-4
Record name Levofloxacin mesylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0226578514
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3S)-9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid--methanesulfonic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LEVOFLOXACIN MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TCV1WR4G2A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Levofloxacin mesylate
Reactant of Route 2
Reactant of Route 2
Levofloxacin mesylate
Reactant of Route 3
Reactant of Route 3
Levofloxacin mesylate
Reactant of Route 4
Reactant of Route 4
Levofloxacin mesylate
Reactant of Route 5
Reactant of Route 5
Levofloxacin mesylate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。